molecular formula C22H21NO5 B14093643 2-(2-Methoxyethyl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(2-Methoxyethyl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14093643
M. Wt: 379.4 g/mol
InChI Key: FOXNGZTZPMORCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methoxyethyl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines elements of chromene, pyrrole, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyethyl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the enantioselective synthesis of pyrano[2,3-c]pyrrole scaffolds can be achieved via a [4 + 2] cyclization reaction of dioxopyrrolidines and azlactones through a squaramide catalysis strategy .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This could include the use of automated reactors and continuous flow chemistry techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyethyl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or alkylating agents. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

2-(2-Methoxyethyl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(2-Methoxyethyl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or material properties. The exact molecular targets and pathways would depend on the specific application and require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2-Methoxyethyl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione apart is its unique combination of structural elements, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for exploring new scientific and industrial applications.

Properties

Molecular Formula

C22H21NO5

Molecular Weight

379.4 g/mol

IUPAC Name

2-(2-methoxyethyl)-1-(4-methoxyphenyl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C22H21NO5/c1-13-4-9-17-16(12-13)20(24)18-19(14-5-7-15(27-3)8-6-14)23(10-11-26-2)22(25)21(18)28-17/h4-9,12,19H,10-11H2,1-3H3

InChI Key

FOXNGZTZPMORCC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCOC)C4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.